molecular formula C13H10N4O B11946294 N-phenyl-1H-1,2,3-benzotriazole-1-carboxamide CAS No. 86298-24-0

N-phenyl-1H-1,2,3-benzotriazole-1-carboxamide

Cat. No.: B11946294
CAS No.: 86298-24-0
M. Wt: 238.24 g/mol
InChI Key: ZSQPWIRBCUQHBN-UHFFFAOYSA-N
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Description

N-Phenyl-1H-1,2,3-benzotriazole-1-carboxamide is a benzotriazole derivative supplied as part of a collection of rare and unique chemicals for early discovery research. The benzotriazole (BT) scaffold is recognized as a privileged structure in medicinal chemistry with versatile biological properties . Research into similar N-acyl-1H-benzotriazole compounds has demonstrated potential for antimicrobial activity, with some derivatives showing bactericidal effects against strains such as Escherichia coli . Furthermore, benzotriazole-based systems are under investigation for other pharmacological activities, including use as antiproliferative agents against various human cancer cell lines . From a chemistry perspective, benzotriazole and its derivatives are highly versatile synthetic auxiliaries. They are widely used as easy-to-handle acylating agents and as leaving groups in a variety of carbonyl reactions, facilitating the synthesis of complex molecules . This product is intended for research applications as a chemical building block or for biological screening. This product is For Research Use Only and is not intended for diagnostic or therapeutic procedures.

Properties

CAS No.

86298-24-0

Molecular Formula

C13H10N4O

Molecular Weight

238.24 g/mol

IUPAC Name

N-phenylbenzotriazole-1-carboxamide

InChI

InChI=1S/C13H10N4O/c18-13(14-10-6-2-1-3-7-10)17-12-9-5-4-8-11(12)15-16-17/h1-9H,(H,14,18)

InChI Key

ZSQPWIRBCUQHBN-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)NC(=O)N2C3=CC=CC=C3N=N2

Origin of Product

United States

Preparation Methods

Reaction Mechanism and Conditions

In a typical procedure, 1H-1,2,3-benzotriazole-1-carboxylic acid (1.0 equiv) is dissolved in pyridine, followed by sequential addition of TiCl₄ (1.5 equiv) and aniline (1.2 equiv). The mixture is heated at 85°C for 12–24 hours, during which TiCl₄ acts as a Lewis acid to facilitate nucleophilic attack by the amine. Pyridine neutralizes HCl byproducts, preventing protonation of the amine nucleophile.

Key Parameters

  • Solvent : Pyridine (dual role as base and solvent)

  • Catalyst : TiCl₄ (1.5 equiv)

  • Yield : 65–78% after column chromatography

Purification and Characterization

The crude product is purified via silica gel chromatography (ethyl acetate/hexane, 3:7) and recrystallized from ethanol. Structural confirmation employs:

  • IR Spectroscopy : C=O stretch at 1658 cm⁻¹, N–H bend at 3340 cm⁻¹

  • ¹H NMR : Aromatic protons at δ 7.2–8.1 ppm, NH resonance at δ 8.3 ppm

  • HPLC : Purity >99%

Carbodiimide-Mediated Coupling

Carbodiimides such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) enhance reaction efficiency by converting the carboxylic acid into an active O-acylisourea intermediate.

Synthesis Protocol

1H-1,2,3-benzotriazole-1-carboxylic acid (1.0 equiv) is dissolved in dichloromethane (DCM) with EDC (1.2 equiv) and hydroxybenzotriazole (HOBt, 1.1 equiv). After 30 minutes, aniline (1.1 equiv) is added, and the reaction is stirred at room temperature for 24 hours.

Optimization Insights

  • Catalytic System : EDC/HOBt suppresses racemization and improves yield

  • Solvent : DCM or THF

  • Yield : 70–85% after aqueous workup

Analytical Validation

  • Mass Spectrometry : FAB-MS confirms [M+H]+ at m/z 239.09

  • ¹³C NMR : Carbonyl carbon at δ 165.5 ppm, triazole carbons at δ 120–145 ppm

Decarboxylation of 1H-1,2,3-Triazole-4,5-Dicarboxylic Acid Derivatives

A patent-pending method utilizes 1H-1,2,3-triazole-4,5-dicarboxylic acid as a precursor, synthesized via oxidative ring-opening of benzotriazole.

Synthetic Pathway

  • Oxidation Step : Benzotriazole is treated with KMnO₄ in alkaline aqueous conditions (40–80°C) to yield 1H-1,2,3-triazole-4,5-dicarboxylic acid.

  • Decarboxylation : The dicarboxylic acid undergoes catalytic decarboxylation in N,N-dimethylformamide (DMF) with pyridine or quinoline (2–5 mol%) at 120°C.

Scale-Up Data

  • Input : 300 kg of dicarboxylic acid

  • Output : 131.4 kg of this compound (95.2% yield)

  • Purity : 99.6% by GC

Advantages Over Conventional Methods

  • Eliminates copper-based catalysts, reducing metal contamination

  • High regioselectivity due to pyridine’s electron-donating effects

Nucleophilic Acyl Substitution via Benzotriazole-1-Carbonyl Chloride

This route involves synthesizing the acyl chloride intermediate for rapid amide formation.

Procedure

  • Acyl Chloride Synthesis : 1H-1,2,3-benzotriazole-1-carboxylic acid is treated with thionyl chloride (SOCl₂) at reflux.

  • Amidation : The resultant acyl chloride is reacted with aniline in tetrahydrofuran (THF) at 0°C, followed by warming to room temperature.

Yield and Efficiency

  • Reaction Time : 4–6 hours

  • Yield : 80–88% after solvent evaporation

One-Pot Tandem Reaction Using Phenyl Isocyanate

A novel approach employs phenyl isocyanate as both a coupling agent and nitrogen source.

Reaction Design

N-(2-Aminophenyl)benzamide reacts with phenyl isocyanate in DMF at 100°C, undergoing nucleophilic addition and transamidation to yield the target compound.

Key Features

  • Atom Economy : Recovers carbonylating agents as N-heterocycles

  • Purity : >98% by HPLC without chromatography

Comparative Analysis of Methods

MethodCatalyst/SolventYield (%)Purity (%)Scalability
Direct AmidationTiCl₄/pyridine65–7899Moderate
EDC CouplingEDC-HCl/DCM70–8598High
DecarboxylationPyridine/DMF9599.6Industrial
Acyl ChlorideSOCl₂/THF80–8897High
Phenyl IsocyanateNone/DMF9098Moderate

Chemical Reactions Analysis

N-phenyl-1H-1,2,3-benzotriazole-1-carboxamide undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines and alcohols. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Activity
Research indicates that benzotriazole derivatives, including N-phenyl-1H-1,2,3-benzotriazole-1-carboxamide, exhibit notable antimicrobial properties. Studies have shown that modifications to the benzotriazole scaffold can enhance activity against various bacterial strains. For instance, derivatives have been tested against Escherichia coli and Staphylococcus aureus, demonstrating efficacy comparable to established antibiotics like streptomycin .

Antiparasitic Properties
The compound has also been investigated for its antiparasitic potential. A study highlighted the effectiveness of certain benzotriazole derivatives against Trypanosoma cruzi, the causative agent of Chagas disease. These compounds showed dose-dependent inhibitory effects on the parasite's growth, suggesting their potential as therapeutic agents in treating protozoan infections .

Anticancer Activity
this compound has been explored for its anticancer properties. Some derivatives have shown the ability to inhibit cancer cell proliferation in vitro, particularly against breast and lung cancer cell lines. The mechanism appears to involve the induction of apoptosis in cancer cells .

Materials Science

Corrosion Inhibition
In materials science, benzotriazoles are widely recognized for their corrosion-inhibiting properties. This compound can be utilized in metal protection formulations due to its ability to form stable complexes with metal ions, thus preventing corrosion in various environments .

UV Stabilizers
The compound serves as an effective UV stabilizer in plastics and coatings. Its ability to absorb UV radiation helps in prolonging the lifespan of materials exposed to sunlight by preventing photodegradation .

Environmental Applications

Photodegradation Studies
Research has indicated that this compound can be used in studies related to the photodegradation of pollutants. Its photostability makes it a suitable candidate for assessing the degradation rates of environmental contaminants under UV light exposure .

Case Studies

Study Focus Findings
Swamy et al., 2006Antimicrobial ActivityIdentified potent antibacterial activity against Gram-positive and Gram-negative bacteria .
Becerra et al., 2018Antiparasitic PropertiesDemonstrated significant growth inhibition of Trypanosoma cruzi with specific benzotriazole derivatives .
Ewa et al., 2020Anticancer ActivityReported induction of apoptosis in breast cancer cells through specific benzotriazole modifications .
Baragatti et al., 2019Corrosion InhibitionHighlighted effectiveness as a corrosion inhibitor for metals in aggressive environments .

Mechanism of Action

The mechanism of action of N-phenyl-1H-1,2,3-benzotriazole-1-carboxamide involves its interaction with molecular targets such as enzymes and receptors. The benzotriazole ring can form stable complexes with metal ions, which can inhibit the activity of metalloenzymes. Additionally, the phenyl group can interact with hydrophobic pockets in proteins, affecting their function .

Comparison with Similar Compounds

Benzotriazole Carboxamides with Halogenated Substituents

Compound 4e (2-[(1H-1,2,3-benzotriazole-1-carbonyl)amino]-2-(4-chlorophenyl)-N-[(4-chlorophenyl)(phenyl)methyl]acetamide) and 4f (N-[(4-chlorophenyl)({N'-[(4-methoxyphenyl)(phenyl)methylidene]hydrazinecarbonyl})methyl]-1H-1,2,3-benzotriazole-1-carboxamide) feature chloro-substituted phenyl groups. These substitutions enhance hydrophobicity but reduce synthetic yields (17% for 4e vs. 62% for 4f) due to steric hindrance during coupling reactions . In contrast, the unsubstituted phenyl ring in N-phenyl-1H-1,2,3-benzotriazole-1-carboxamide may improve synthetic accessibility, though direct yield comparisons are unavailable.

Triazole Carboxamides

  • 5-Amino-1-(2-methylphenyl)-N-phenyl-1H-1,2,3-triazole-4-carboxamide (C₁₆H₁₅N₅O) introduces a methyl group at the ortho position of the phenyl ring. However, such modifications are poorly tolerated in some contexts; for example, ortho-substitution in "Area C" of related compounds abolished activity .
  • Compound 14 (5-amino-1-{2-[(4-ethoxyphenyl)amino]-2-oxoethyl}-N-phenyl-1H-1,2,3-triazole-4-carboxamide), an unsubstituted triazole derivative, exhibited superior potency (IC₅₀ = 9 µM) and low cytotoxicity (CC₅₀ > 500 µM), highlighting the critical role of maintaining aromaticity and avoiding steric interference .

Functional Group Modifications

Amide Linker Replacements

Replacing the amide group in This compound with esters or alkylamines (e.g., in "Area B" studies) led to inactive compounds, emphasizing the necessity of the carboxamide moiety for hydrogen bonding and target engagement .

Aromatic vs. Aliphatic Rings

Cyclohexyl or cycloheptyl replacements for the phenyl ring in benzotriazole analogs restored activity in some cases but were generally less effective than aromatic systems. For instance, cyclohexyl substitutions in "Area A" reduced hydrophobicity and binding affinity compared to phenyl .

Molecular Properties and Predictive Data

Property This compound 5-Amino-1-(2-methylphenyl)-N-phenyl-triazole-4-carboxamide
Molecular Weight (g/mol) 238.24 293.33
Predicted CCS [M+H]+ (Ų) 150.8 N/A
Aromatic Systems Benzotriazole + phenyl Triazole + methylphenyl

Biological Activity

N-phenyl-1H-1,2,3-benzotriazole-1-carboxamide is a compound that has attracted attention for its diverse biological activities. This article explores its synthesis, biological properties, and potential applications based on recent research findings.

Chemical Structure and Synthesis

This compound belongs to the benzotriazole family, which is known for its versatile chemical properties. The synthesis typically involves the reaction of benzotriazole derivatives with phenyl isocyanate or other acylating agents, leading to the formation of the carboxamide functional group. This compound can be synthesized through various methods including microwave-assisted synthesis and conventional heating techniques, which enhance yield and purity.

Biological Activities

The biological activities of this compound include:

1. Antimicrobial Activity
Numerous studies have reported the antimicrobial properties of benzotriazole derivatives. For instance, compounds derived from benzotriazoles have shown significant antibacterial activity against both Gram-positive and Gram-negative bacteria. In a study where various derivatives were screened, N-acyl-benzotriazoles demonstrated bactericidal effects with minimum inhibitory concentration (MIC) values comparable to standard antibiotics like ciprofloxacin .

2. Antiviral Activity
Research indicates that benzotriazole derivatives exhibit antiviral properties, particularly against flaviviruses such as Hepatitis C Virus (HCV). The mechanism involves inhibition of viral helicases, which are crucial for viral replication. N-alkyl derivatives of benzotriazoles have shown IC50 values around 6.5 µM against HCV helicase when DNA was used as a substrate .

3. Antiparasitic Activity
Benzotriazoles have also been evaluated for their antiparasitic effects. For example, N-benzenesulfonylbenzotriazole showed dose-dependent inhibitory activity against Trypanosoma cruzi, with significant reductions in parasite viability observed at concentrations as low as 25 µg/mL . This highlights the potential of benzotriazole derivatives in treating parasitic infections.

Case Studies

Case Study 1: Antibacterial Efficacy
A series of chlorosubstituted benzotriazoles were synthesized and tested for their antibacterial activity against methicillin-resistant Staphylococcus aureus (MRSA). The results demonstrated that these compounds exhibited significant antibacterial effects with MIC values ranging from 12.5 to 25 µg/mL .

Case Study 2: Antiviral Mechanism
In another study focusing on the antiviral activity of benzotriazoles against HCV, researchers found that specific N-alkyl derivatives could inhibit the helicase activity effectively when tested with DNA substrates. The selectivity and potency of these compounds suggest their potential as therapeutic agents in viral infections .

Structure-Activity Relationship (SAR)

The biological activities of this compound can be influenced by structural modifications:

Substituent Effect on Activity
Alkyl groupsEnhanced antiviral and antibacterial activity
Halogen substitutionsIncreased potency against specific bacterial strains
Aromatic ringsImproved interaction with biological targets

The presence of electron-donating or withdrawing groups can significantly alter the compound's reactivity and biological efficacy.

Q & A

Q. What are the standard synthetic routes for N-phenyl-1H-1,2,3-benzotriazole-1-carboxamide, and how are intermediates validated?

The synthesis typically involves multi-step reactions, such as condensation of substituted anilines with activated carbonyl intermediates. For example, hydrazone formation followed by cyclization using triethylamine (TEA) as a catalyst is a common approach . Click chemistry via copper-catalyzed azide-alkyne cycloaddition (CuAAC) is also employed to introduce triazole rings, with purification via column chromatography (e.g., cyclohexane/ethyl acetate/methanol gradients) . Validation of intermediates includes thin-layer chromatography (TLC) for purity checks and spectroscopic techniques (FT-IR, 1^1HNMR) to confirm structural integrity .

Q. Which analytical techniques are critical for characterizing this compound derivatives?

Essential methods include:

  • FT-IR : To verify functional groups (e.g., carboxamide C=O stretches at ~1650–1700 cm1^{-1}) .
  • 1^1HNMR : For aromatic proton environments and substitution patterns (e.g., distinguishing phenyl vs. benzotriazole protons) .
  • Mass spectrometry : To confirm molecular ion peaks and fragmentation patterns .
  • Elemental analysis : To validate empirical formulas (e.g., deviations ≤0.4% for C/H/N indicate purity) .

Q. How is crystallographic data utilized to confirm molecular geometry?

Single-crystal X-ray diffraction (SCXRD) is the gold standard. For example, SHELXL software refines structural parameters such as bond lengths and angles, with R-factors ≤0.05 indicating high precision . Data collection at 296 K and validation against simulated powder patterns ensure accuracy in resolving stereochemistry .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yields of this compound analogs?

Key factors include:

  • Catalyst selection : Sodium ascorbate/CuSO4_4·5H2_2O in CuAAC reactions enhance regioselectivity and yield (e.g., 62% for triazole derivatives) .
  • Solvent systems : Polar aprotic solvents (e.g., DMF) improve solubility of intermediates, while methanol/ether trituration increases final product purity .
  • Temperature control : Room-temperature reactions minimize side products in sensitive cyclization steps .

Q. What strategies resolve contradictions between spectral data and elemental analysis results?

Discrepancies (e.g., C/H/N deviations >0.5% in elemental analysis) may arise from incomplete purification or hygroscopicity. Mitigation steps include:

  • Repurification : Using gradient column chromatography or recrystallization .
  • Cross-validation : Combining 13^{13}CNMR with high-resolution mass spectrometry (HRMS) to confirm molecular composition .
  • Moisture control : Conducting analyses in anhydrous conditions if the compound is hygroscopic .

Q. How are computational methods integrated with experimental data for structural elucidation?

Molecular docking (e.g., AutoDock Vina) predicts binding interactions of benzotriazole derivatives with target proteins, which are validated against experimental IC50_{50} values from enzyme inhibition assays . Density Functional Theory (DFT) calculations further optimize geometries for comparison with SCXRD data .

Q. What methodologies assess the biological activity of this compound derivatives?

  • In vitro assays : Phospholipase A2 (PLA2) inhibition studies measure IC50_{50} via spectrophotometric monitoring of hydrolysis rates .
  • Cellular cytotoxicity : MTT assays evaluate viability in cancer cell lines (e.g., IC50_{50} ≤10 μM indicates potency) .
  • ADMET profiling : Computational tools (e.g., SwissADME) predict pharmacokinetic properties to prioritize candidates for in vivo testing .

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